molecular formula C12H17N3O2 B3150967 3-[5-Amino-1-(2-hydroxy-ethyl)-1H-benzoimidazol-2-yl]-propan-1-ol CAS No. 700355-08-4

3-[5-Amino-1-(2-hydroxy-ethyl)-1H-benzoimidazol-2-yl]-propan-1-ol

Cat. No. B3150967
CAS RN: 700355-08-4
M. Wt: 235.28 g/mol
InChI Key: VCQBLGIRMRHFLB-UHFFFAOYSA-N
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Description

The compound “3-[5-Amino-1-(2-hydroxy-ethyl)-1H-benzoimidazol-2-yl]-propan-1-ol” is a complex organic molecule. It contains an amino group (-NH2), a hydroxyethyl group (-CH2CH2OH), a benzoimidazole ring, and a propanol group (-CH2CH2CH2OH). Amines are derivatives of ammonia in which one or more hydrogen atoms are replaced by hydrocarbon groups . The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzoimidazole ring is a key structural feature, which is a fused two-ring system consisting of a benzene ring and an imidazole ring .


Chemical Reactions Analysis

The compound’s chemical reactivity would be influenced by its functional groups. The amino and hydroxy groups are both nucleophilic and could participate in various reactions . The benzoimidazole ring could also undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of polar functional groups (like the amino and hydroxy groups) could make the compound soluble in polar solvents .

Scientific Research Applications

Cationic Surfactants

Hydroxyethylbenzimidazoline belongs to the class of imidazoline compounds. These compounds exhibit a pendant group, an imidazoline head group, and a hydrocarbon tail. Imidazolines and their salts have emerged as a novel class of cationic surfactants. Here’s how they find application:

Rheology Modifiers and Adhesion Promoters

Corrosion Inhibitors and Dispersants

Textile Softeners and Acid-Stable Detergents

Biological Potential

While not directly related to industrial applications, it’s worth noting that certain indole derivatives (including benzimidazole-based compounds) have shown anti-inflammatory and analgesic activities .

Materials Science and Energy Materials

Hydroxyethylbenzimidazoline may have potential in materials science, including biomedical materials, electronic materials, and energy materials. Further research is needed to explore these applications.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific biological target and the compound’s chemical structure . Without more specific information, it’s difficult to predict the exact mechanism of action for this compound.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, many amines are irritants and can be harmful if inhaled, ingested, or come in contact with the skin . Proper safety precautions should be taken when handling this compound.

Future Directions

The potential applications and future directions for this compound would depend on its properties and biological activity. For example, if it exhibits biological activity, it could be further studied as a potential therapeutic agent .

properties

IUPAC Name

3-[5-amino-1-(2-hydroxyethyl)benzimidazol-2-yl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c13-9-3-4-11-10(8-9)14-12(2-1-6-16)15(11)5-7-17/h3-4,8,16-17H,1-2,5-7,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCQBLGIRMRHFLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)N=C(N2CCO)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[5-Amino-1-(2-hydroxy-ethyl)-1H-benzoimidazol-2-yl]-propan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[5-Amino-1-(2-hydroxy-ethyl)-1H-benzoimidazol-2-yl]-propan-1-ol
Reactant of Route 2
3-[5-Amino-1-(2-hydroxy-ethyl)-1H-benzoimidazol-2-yl]-propan-1-ol
Reactant of Route 3
3-[5-Amino-1-(2-hydroxy-ethyl)-1H-benzoimidazol-2-yl]-propan-1-ol
Reactant of Route 4
3-[5-Amino-1-(2-hydroxy-ethyl)-1H-benzoimidazol-2-yl]-propan-1-ol
Reactant of Route 5
3-[5-Amino-1-(2-hydroxy-ethyl)-1H-benzoimidazol-2-yl]-propan-1-ol
Reactant of Route 6
3-[5-Amino-1-(2-hydroxy-ethyl)-1H-benzoimidazol-2-yl]-propan-1-ol

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